(S)-(+)-2-Chloro-1-phenylethanol

Description

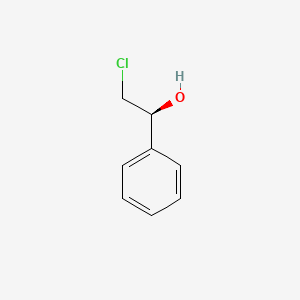

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-chloro-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCQSILTDPAWDP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70111-05-6 | |

| Record name | 2-Chloro-1-phenylethanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Chloro-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-PHENYLETHANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol: A Cornerstone Chiral Intermediate in Modern Synthesis

Introduction: The Significance of Chirality and the Role of (S)-(+)-2-Chloro-1-phenylethanol

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This compound has emerged as a versatile and highly valuable chiral building block, indispensable for the asymmetric synthesis of a range of complex molecules.[1] Its utility is most notably demonstrated in its role as a key intermediate in the production of several phenethylimidazole antifungal agents.[2]

This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, structure, synthesis, and applications. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical application and significance of this important chiral alcohol.

Chemical Properties and Structure

This compound, also known by its synonym (S)-(+)-α-(Chloromethyl)benzyl alcohol, is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the carbinol carbon, and the "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.

Molecular Structure:

The structure consists of a phenyl group and a chloromethyl group attached to a stereogenic carbinol center. This specific arrangement of substituents is crucial for its utility as a chiral synthon.

Figure 1: 2D Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 70111-05-6 | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 1.19 g/mL | [1] |

| Boiling Point | 114 °C at 6 mmHg | [1] |

| Optical Rotation | [α]²⁰/D = +47° (c=1.1 in Cyclohexane) | [1] |

| Refractive Index | n²⁰/D = 1.55 | [1] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [3] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Asymmetric Synthesis: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary route involves the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. Two main strategies have proven effective: chemical catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[4] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[5]

Mechanism of Action:

The enantioselectivity of the CBS reduction is governed by the formation of a chiral complex between the oxazaborolidine catalyst, the borane, and the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to the hydride transfer from the coordinated borane.[6]

Sources

- 1. rsc.org [rsc.org]

- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 5. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

(S)-(+)-2-Chloro-1-phenylethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-(+)-2-Chloro-1-phenylethanol is a chiral compound of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of a variety of more complex, optically active molecules.[1] The presence of two reactive centers—a hydroxyl group and a chlorine atom—on a stereochemically defined backbone makes it a valuable precursor for introducing chirality and functionality in drug discovery and development. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, key reactions, and essential safety and handling protocols, tailored for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and process development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 70111-05-6 | [1] |

| Appearance | Colorless to slightly orange or yellow clear liquid | [1] |

| Density | 1.185 g/mL at 25 °C | [2] |

| Boiling Point | 114 °C at 6 mmHg | [1] |

| Refractive Index (n20/D) | 1.550 | [2] |

| Optical Rotation ([α]20/D) | +47° (c=1.1 in Cyclohexane) | [1] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol, methanol, and ether. | [3][4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 | m | Aromatic protons |

| ~4.9 | dd | CH-OH |

| ~3.7 | m | CH₂-Cl |

| ~2.5 | br s | OH |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~74 | CH-OH |

| ~50 | CH₂-Cl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3550 - 3200 | O-H stretch (alcohol) | Broad, Strong |

| ~3030 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (alkyl) | Medium |

| 1700 - 1500 | C=C stretch (aromatic) | Medium |

| ~700-800 | C-Cl stretch | Strong |

Synthesis of this compound

The enantioselective synthesis of this compound is critical to its utility as a chiral building block. While several methods exist, including chemical and enzymatic resolutions, a notable and accessible method involves the asymmetric reduction of a prochiral ketone.

Asymmetric Reduction of 2-Chloroacetophenone

One effective method for the asymmetric synthesis of this compound is the reduction of 2-chloroacetophenone using a chiral reducing agent. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for this transformation, affording the desired (S)-enantiomer with high enantioselectivity.[5] Another practical approach utilizes biocatalysis.

Experimental Protocol: Biocatalytic Asymmetric Synthesis using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from a patented method and offers a green and cost-effective route to the desired product.[6]

Objective: To synthesize this compound via the asymmetric reduction of 2-chloroacetophenone using baker's yeast.

Materials:

-

2-chloroacetophenone

-

Dry baker's yeast (Saccharomyces cerevisiae)

-

Glucose

-

Phosphate buffer (pH 6.8)

-

Methanol (co-substrate)

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask

-

Temperature-controlled shaker

-

Separatory funnel

-

Centrifuge

Procedure:

-

Yeast Activation: In an Erlenmeyer flask, prepare a suspension of dry baker's yeast (e.g., 120 g/L) and glucose (e.g., 50 g/L) in a pH 6.8 phosphate buffer. Activate the yeast by incubating the mixture in a temperature-controlled shaker (e.g., at 30°C and 140 rpm) for 30 minutes.

-

Substrate Addition: To the activated yeast suspension, add 2-chloroacetophenone as the substrate (e.g., to a final concentration of 0.006 mol/L) and methanol as a co-substrate (e.g., 5% v/v).

-

Bioreduction: Continue the incubation in the shaker at 30°C and 140 rpm for 48 hours. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extraction: Upon completion of the reaction, add n-hexane to the reaction mixture. Extract the product by shaking vigorously for 10 minutes. Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic layer.

-

Purification: Centrifuge the organic extract to remove any suspended yeast cells. Dry the clear supernatant over anhydrous sodium sulfate.

-

Analysis: Analyze the final product for yield and enantiomeric excess (e.e.) using Gas Chromatography (GC) on a chiral column. This method has been reported to yield the (S)-enantiomer with high enantiomeric excess.[6]

Caption: Biocatalytic synthesis of this compound.

Key Chemical Reactions

The dual functionality of this compound allows for a range of chemical transformations, making it a valuable synthetic intermediate.

Oxidation

The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2-chloroacetophenone. This reaction is often employed in synthetic sequences where the chiral center is no longer required or is to be modified in a subsequent step. A common and effective method for this transformation is the Jones oxidation.

Experimental Protocol: Jones Oxidation of this compound

Objective: To oxidize this compound to 2-chloroacetophenone using Jones reagent.

Materials:

-

This compound

-

Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve this compound in acetone.

-

Addition of Jones Reagent: Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III).[7][8][9][10]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until all the starting material has been consumed.

-

Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.

-

Workup: Dilute the reaction mixture with water and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroacetophenone. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Simplified mechanism of Jones oxidation.

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a route to a variety of derivatives. The reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of configuration at the carbon bearing the leaving group, if it were chiral. However, in this case, the substitution occurs at a primary carbon.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize (S)-2-azido-1-phenylethanol from this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or Acetone

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve this compound in DMSO or acetone in a round-bottom flask.[11]

-

Addition of Nucleophile: Add sodium azide (typically 1.5 equivalents) to the solution and stir the mixture at room temperature.[11] The azide ion is an excellent nucleophile for Sₙ2 reactions.[12]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed, which may take 12-24 hours.[11]

-

Workup: Pour the reaction mixture into water and extract the product with dichloromethane. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-azido-1-phenylethanol.[11] Further purification can be achieved by column chromatography.

Caption: Sₙ2 mechanism for the reaction with azide.

Applications in Drug Development

The enantiomeric purity of this compound makes it a crucial intermediate in the synthesis of chiral pharmaceuticals. Its structure is a key component in the synthesis of various biologically active molecules where specific stereochemistry is essential for therapeutic efficacy and to minimize side effects.[1] For example, it is a precursor for the synthesis of certain antifungal agents and other chiral drugs.[6] The ability to use this compound in asymmetric synthesis allows for the efficient creation of complex molecules with high specificity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Pictograms: Warning

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13] It can also be harmful if swallowed or in contact with skin.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[13]

-

Skin Protection: Wear protective gloves and impervious clothing.[13]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[13]

Handling and Storage:

-

Handle in a well-ventilated place.[14]

-

Store in a cool, dry place in a tightly sealed container.[14] Recommended storage temperature is 2-8 °C.[1]

-

Keep away from oxidizing agents.

First Aid Measures:

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off immediately with plenty of water.[15]

-

In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15]

-

If Swallowed: Rinse mouth with water.[15]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Conclusion

This compound is a highly valuable chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists engaged in asymmetric synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

-

Chem-Impex. This compound. [Link]

-

MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

-

LookChem. 2-Chloro-1-phenylethanol. [Link]

-

Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. [Link]

-

Peter Norris. Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution Reactions. [Link]

-

Organic Chemistry. Chapter 8: Nucleophilic substitutions. [Link]

-

RSC Publishing. Nucleophilic substitution reaction of 1-phenylethyl chlorides in methanol. [Link]

-

ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

-

LookChem. 2-Chloro-1-phenylethanol. [Link]

-

Solubility of Things. 1-Phenylethanol. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

ResearchGate. The Synthetic Approaches to 1,2-Chlorohydrins. [Link]

-

Chem-Impex. This compound. [Link]

-

ResearchGate. Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015). [Link]

-

ResearchGate. Preparation and drug application of chiral epichlorohydrin. [Link]

-

ResearchGate. Enzymatic Approaches to the Preparation of Chiral Epichlorohydrin. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

- Google Patents. CN101503714A - Method for asymmetric synthesis of (S)

-

Wikipedia. Jones oxidation. [Link]

-

Solubility of Things. 1-Phenylethanol. [Link]

-

PubChem. 2-Chloro-1-phenylethanol. [Link]

-

Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

- 3. 2-Chloro-1-phenylethanol|lookchem [lookchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Jones Oxidation [organic-chemistry.org]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-2-Chloro-1-phenylethanol CAS number 70111-05-6 details

An In-Depth Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol (CAS: 70111-05-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Purity

This compound is a chiral alcohol that serves as a high-value building block in modern organic and medicinal chemistry.[1][2] Its importance lies not just in its bifunctional nature—possessing both a hydroxyl and a chloro group—but critically, in its specific stereoconfiguration. In the pharmaceutical industry, the enantiomeric purity of a drug candidate can be the determining factor in its efficacy and safety profile.[1] The (S)-enantiomer of a compound may exhibit desired therapeutic activity while its (R)-enantiomer could be inactive or even responsible for adverse side effects. Consequently, access to enantiomerically pure intermediates like this compound is paramount for the stereoselective synthesis of complex, optically active pharmaceutical ingredients.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical validation, grounded in established scientific principles.

Physicochemical and Optical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring.

| Property | Value | Source(s) |

| CAS Number | 70111-05-6 | [1][2][4][5] |

| Molecular Formula | C₈H₉ClO | [1][5] |

| Molecular Weight | 156.61 g/mol | [1][4][5] |

| Appearance | Colorless to slightly orange or yellow clear liquid | [1][2] |

| Density | ~1.19 g/mL at 20-25°C | [1][4][6] |

| Boiling Point | 114°C at 6 mmHg; 110-112°C at 5 mmHg | [1][7] |

| Refractive Index (n20/D) | ~1.55 | [1][4][6] |

| Optical Rotation ([α]20/D) | +47° (c=1.1 in Cyclohexane) | [1] |

| Purity | ≥98% (by GC) | [1][2][4] |

| Storage Conditions | 2 - 8°C, desiccated | [1][8] |

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of this compound with high enantiomeric excess (e.e.) is a critical challenge. The most common and effective strategies involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone.[9][10] Below, we detail two field-proven methodologies: a biocatalytic approach valued for its sustainability and a chemical approach renowned for its predictability.

Caption: Key stereoselective synthesis routes to this compound.

Protocol 1: Biocatalytic Reduction with Saccharomyces cerevisiae

This method leverages the enzymatic machinery of common baker's yeast to perform a highly stereoselective reduction.[11] It is favored for its operational simplicity, mild reaction conditions, and environmental friendliness ("green chemistry"). The yeast's keto-reductase enzymes preferentially produce the (S)-alcohol.

Causality: The enzymes within the yeast create a chiral pocket around the ketone's carbonyl group. The hydride delivery, often from a cofactor like NADH regenerated in situ, is geometrically constrained, leading to the formation of one enantiomer over the other. The addition of a co-substrate like glucose is essential for regenerating this NADH cofactor, thereby sustaining the catalytic cycle.[12]

Step-by-Step Methodology:

-

Yeast Activation: In a sterile flask, suspend 90 g of dry baker's yeast in 1 L of a pH 7.0 phosphate buffer solution. Add 50 g of glucose. Agitate the suspension at 140 rpm and 30°C for 30 minutes to activate the yeast.[11]

-

Substrate Addition: Dissolve 2'-chloroacetophenone in a minimal amount of a co-substrate like ethanol and add it to the activated yeast culture to a final concentration of 0.01-0.06 mol/L.[11] The use of ethanol can enhance conversion rates.[12]

-

Reaction: Maintain the reaction at 30°C with continuous agitation (140-160 rpm) for 24-60 hours.[11] Monitor the reaction progress by periodically taking aliquots and analyzing them via GC or TLC.

-

Extraction: Once the reaction is complete, add an equal volume of n-hexane or ethyl acetate to the flask. Agitate vigorously for 15 minutes to extract the product.[11]

-

Purification: Separate the organic layer. Centrifuge to remove any remaining yeast cells.[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.

-

Validation: Determine the final yield. Assess chemical purity using GC and enantiomeric excess (e.e.) using chiral HPLC. Yields can reach over 74% with an e.e. of >97%.[11]

Protocol 2: Asymmetric Chemical Reduction (Corey-Bakshi-Shibata - CBS)

The CBS reduction is a powerful and reliable method for the asymmetric reduction of prochiral ketones.[13] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to form a highly structured super-acid that delivers a hydride to the ketone with high facial selectivity.

Causality: The choice of the (S)-oxazaborolidine catalyst predetermines the stereochemical outcome, reliably producing the (S)-alcohol.[13] The ketone coordinates to the boron atom of the catalyst in a sterically controlled manner, exposing one face of the carbonyl to hydride attack from the borane molecule. The reaction is conducted under anhydrous conditions as water would quench the borane reductant.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Catalyst Introduction: To the flask, add a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol-based oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).[13]

-

Borane Addition: Cool the flask to 0°C. Slowly add a 1M solution of borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) to the catalyst solution via the dropping funnel. Stir for 15 minutes.

-

Substrate Addition: Dissolve 2'-chloroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0°C and room temperature.

-

Reaction & Quenching: Stir the reaction at room temperature for several hours until completion (monitor by TLC). Once complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

-

Workup & Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Validation: Characterize the purified product by ¹H NMR and ¹³C NMR. Determine purity by GC and enantiomeric excess by chiral HPLC. This method routinely achieves e.e. values in the 93-97% range.[14]

Core Applications in Drug Development

This compound is a quintessential chiral pool reagent. Its primary application is as a precursor for synthesizing more complex chiral molecules, particularly phenylethanolamines, which form the structural core of many therapeutic agents.[1][15][16]

Caption: Role as a key intermediate in pharmaceutical synthesis.

-

Synthesis of Chiral Amines: The chloro group is an excellent leaving group, readily displaced by nitrogen nucleophiles. Reaction with ammonia, primary, or secondary amines provides direct access to a wide range of chiral 2-amino-1-phenylethanol derivatives.[14] These are crucial intermediates for drugs like the antifungal agent tioconazole and β-receptor agonists like (R)-chlorprenaline.[11][12]

-

Chiral Auxiliary: While less common for this specific molecule, similar chiral alcohols can be used as chiral auxiliaries, where they are temporarily attached to a prochiral molecule to direct the stereochemical course of a subsequent reaction.[16][17]

-

Flavor and Fragrance Industry: This compound and its derivatives are also utilized in the formulation of unique flavors and fragrances, leveraging their specific aromatic profiles.[1][3]

Analytical Quality Control

Ensuring the identity, purity, and enantiomeric integrity of this compound is non-negotiable. A two-pronged analytical approach is standard.

Caption: Standard analytical workflow for quality control.

-

Purity Determination via Gas Chromatography (GC):

-

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the industry standard for determining the chemical purity of volatile compounds like this one.[1][4]

-

Typical Protocol: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. Using a non-polar capillary column (e.g., DB-5) and a standard temperature gradient, the area percent of the main peak relative to any impurity peaks is calculated to determine purity.

-

-

Enantiomeric Excess (e.e.) Determination via Chiral High-Performance Liquid Chromatography (HPLC):

-

Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, as they will interact differently with the chiral stationary phase, leading to different retention times.

-

Typical Protocol: A solution of the sample is injected into an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).[13] An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used. The two enantiomers will appear as separate peaks. The e.e. is calculated from the area of the two peaks using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

-

Safety and Handling

Proper handling and storage are crucial for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18][19] It can cause skin and serious eye irritation.[19][20]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[18][21]

-

Handling: Avoid breathing vapors.[21] Wash hands thoroughly after handling.[20] Keep away from sources of ignition.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[1][20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][21]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of chiral molecules. Its value in the pharmaceutical and fine chemical industries is directly tied to the high enantioselectivity with which it can be synthesized. By understanding the principles behind its synthesis—whether through the elegant specificity of biocatalysis or the predictable control of asymmetric chemical reduction—and by applying rigorous analytical methods to verify its purity, researchers can confidently employ this compound to build the next generation of stereochemically defined molecules.

References

-

Ou, Z. M., et al. (2005). [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol]. Sheng Wu Gong Cheng Xue Bao, 21(3), 443-448. [Link]

-

This compound, min 98%, 25 grams. (n.d.). HBARSCI. [Link]

-

Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9. (n.d.). Otto Chemie Pvt. Ltd. [Link]

-

General synthetic scheme for the preparation of chiral α-phenylethylamines. (n.d.). ResearchGate. [Link]

- CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (2009).

-

Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Phenylethanolamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem. (n.d.). PubChem. [Link]

-

2-Chloro-1-phenylethanol - LookChem. (n.d.). LookChem. [Link]

-

2-chloro-1-phenylethanol - 1674-30-2, C8H9ClO. (n.d.). ChemSrc. [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol. (2006). Taylor & Francis Group. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 70111-05-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 11. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 12. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 16. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

A Spectroscopic Guide to (S)-(+)-2-Chloro-1-phenylethanol: Elucidating Structure and Purity

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(+)-2-Chloro-1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind experimental choices and provides field-proven insights into data interpretation, ensuring a robust and self-validating understanding of this important chiral building block.

This compound is a vital intermediate in the asymmetric synthesis of various pharmaceuticals and fine chemicals. Its stereochemical purity is often paramount to the efficacy and safety of the final product. Therefore, a thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.

The "Why" Behind the Experiment: Causality in NMR Analysis

The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon in the molecule. For a relatively simple molecule like this compound, ¹H and ¹³C NMR are the primary techniques. The use of a deuterated solvent, typically chloroform-d (CDCl₃), is standard practice to avoid overwhelming the spectrum with solvent protons. High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred to achieve better signal dispersion and resolve complex splitting patterns.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of chloroform-d (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range covering approximately 0 to 200 ppm.

Data Interpretation: Decoding the Spectra

¹H NMR Spectrum Analysis:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the chlorine atom, and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (Ar-H) | ~7.3-7.4 | Multiplet | - | 5H |

| Methine (CH-OH) | ~4.9-5.0 | Doublet of doublets (dd) | ~8.5, 3.5 | 1H |

| Methylene (CH₂-Cl) | ~3.6-3.8 | Multiplet | - | 2H |

| Hydroxyl (OH) | Variable (broad singlet) | Singlet (broad) | - | 1H |

-

Aromatic Protons (Ar-H): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region (around 7.3-7.4 ppm) due to their varied electronic environments and spin-spin coupling.

-

Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen and phenyl group, appearing around 4.9-5.0 ppm. It is split by the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.

-

Methylene Protons (CH₂-Cl): These two protons are diastereotopic due to the adjacent chiral center. They are deshielded by the electronegative chlorine atom and appear as a multiplet around 3.6-3.8 ppm. They split the methine proton and are in turn split by it.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and is therefore not always reliably observed with clear coupling.

¹³C NMR Spectrum Analysis:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-ipso) | ~140-142 |

| Aromatic (C-ortho, C-meta, C-para) | ~125-129 |

| Methine (C-OH) | ~73-75 |

| Methylene (C-Cl) | ~50-52 |

-

Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (the carbon attached to the chiral center), and three for the ortho, meta, and para carbons. The ipso-carbon is typically the most downfield of the aromatic signals.

-

Methine Carbon (C-OH): The carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom, appearing in the range of 73-75 ppm.

-

Methylene Carbon (C-Cl): The carbon bonded to the chlorine atom is also deshielded, with its signal appearing around 50-52 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

The "Why" Behind the Experiment: Causality in IR Analysis

For this compound, the primary goal of IR spectroscopy is to confirm the presence of the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond, as well as the aromatic ring. The position and shape of the -OH stretching band can also provide information about hydrogen bonding.

Experimental Protocol: Acquiring the IR Spectrum

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Data Interpretation: Identifying Key Vibrational Bands

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200-3600 | Strong, Broad | Indicates the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Corresponds to the C-H bonds of the methine and methylene groups. |

| Aromatic C=C Bending | 1450-1600 | Medium to Weak | Overtone and combination bands characteristic of the phenyl ring. |

| C-O Stretch | 1050-1150 | Strong | Indicates the presence of the alcohol C-O bond. |

| C-Cl Stretch | 600-800 | Medium to Strong | Confirms the presence of the alkyl chloride. |

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The strong C-O stretch and the C-Cl stretch further confirm the structure of the halohydrin.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

The "Why" Behind the Experiment: Causality in MS Analysis

The primary objectives of mass spectrometry for this compound are to determine its molecular weight and to observe the characteristic isotopic pattern of chlorine. Electron Ionization (EI) is a common technique that induces fragmentation, providing a unique "fingerprint" for the molecule.

Experimental Protocol: Obtaining the Mass Spectrum

Instrumentation:

-

A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

GC-MS Parameters:

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

GC Column: A suitable capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Data Interpretation: Analyzing the Molecular Ion and Fragments

The mass spectrum of 2-Chloro-1-phenylethanol will exhibit several key features:

Molecular Ion Peak (M⁺):

-

The molecular weight of C₈H₉ClO is approximately 156.61 g/mol .

-

Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two molecular ion peaks:

-

M⁺ at m/z 156: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 158: Corresponding to the molecule containing the ³⁷Cl isotope.

-

-

The ratio of the intensities of the M⁺ and [M+2]⁺ peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.[1][2]

Key Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the benzylic carbon and the chloromethyl group can break, leading to the formation of a stable benzylic cation.

-

Loss of •CH₂Cl: [M - CH₂Cl]⁺ → C₇H₇O⁺ at m/z 107 . This is often the base peak in the spectrum.

-

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group.

-

Formation of the tropylium ion: C₇H₇⁺ at m/z 91 .

-

-

Loss of HCl: Elimination of a molecule of hydrogen chloride.

-

[M - HCl]⁺ → C₈H₈O⁺ at m/z 120 .

-

| m/z | Relative Intensity | Proposed Fragment |

| 158 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 156 | Moderate | M⁺ (³⁵Cl isotope) |

| 107 | High (Base Peak) | [C₇H₇O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Determination of Enantiomeric Purity

For a chiral molecule like this compound, confirming the enantiomeric purity is crucial. This is typically achieved through chiral chromatography or by measuring the specific optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3]

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

-

Chiral Column: Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.

Optical Rotation

The specific optical rotation is a physical property of a chiral compound that can be used to assess its enantiomeric purity.

-

The reported specific optical rotation for this compound is [α]D²⁰ = +47° (c = 1.1 in cyclohexane) .

-

By measuring the optical rotation of a sample under the same conditions and comparing it to the literature value, the enantiomeric purity can be estimated.

Workflow and Data Integration

The comprehensive analysis of this compound involves a logical workflow where the results from each spectroscopic technique complement and validate one another.

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS, complemented by techniques to determine enantiomeric purity. This guide has outlined the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for each of these methods. By following this comprehensive approach, researchers and drug development professionals can confidently verify the structure, confirm the identity, and assess the quality of this critical chiral intermediate, ensuring the integrity of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

SpectraBase. (+/-)-2-Chloro-1-phenylethanol. [Link]

-

NIST WebBook. 2-Chloro-1-phenylethanol. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

- Royal Society of Chemistry. Supporting Information for publications. (Note: A specific URL for the supporting information document containing the exact spectra was not provided, but such documents are typically available on the journal's website alongside the corresponding research article.)

-

Phenomenex. Chiral HPLC Separations. [Link]

Sources

Literature review on (S)-(+)-2-Chloro-1-phenylethanol synthesis

An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Chloro-1-phenylethanol for Researchers and Drug Development Professionals

Abstract

This compound is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principal synthetic strategies for producing this valuable intermediate with high enantiomeric purity. We will explore both biocatalytic and chemocatalytic approaches, focusing on the asymmetric reduction of 2-chloroacetophenone. This document will delve into the mechanistic details, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of this compound in Drug Development

Chirality plays a pivotal role in modern drug design and development. The spatial arrangement of atoms in a molecule can drastically alter its interaction with biological targets, leading to differences in efficacy, metabolism, and toxicity between enantiomers. This compound serves as a key precursor for a range of pharmaceuticals, where the (S)-configuration at the hydroxyl-bearing carbon is essential for the desired therapeutic effect. The development of robust, scalable, and stereoselective synthetic methods is therefore a matter of significant industrial and academic interest.

Core Synthetic Strategy: Asymmetric Reduction of 2-Chloroacetophenone

The most direct and widely adopted approach for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This strategy's success hinges on the ability of a chiral catalyst or reagent to control the facial selectivity of hydride delivery to the carbonyl group.

Biocatalysis: Leveraging Nature's Precision with Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis. Ketoreductases (KREDs) are a class of enzymes that exhibit remarkable efficiency and stereoselectivity in the reduction of ketones to their corresponding alcohols.

Causality Behind Experimental Choices: The use of KREDs is driven by the desire for exceptionally high enantioselectivity (>99% e.e.) under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure). The enzyme's active site creates a chiral pocket that forces the substrate, 2-chloroacetophenone, to bind in a specific orientation. This pre-determined orientation ensures that the hydride, delivered from a nicotinamide cofactor (NADH or NADPH), attacks the carbonyl carbon from a single face, leading to the exclusive formation of the (S)-enantiomer.

Self-Validating System: A critical aspect of a successful biocatalytic process is cofactor regeneration. The nicotinamide cofactor is expensive and used in catalytic amounts. To make the process economically viable, a secondary enzymatic system is employed. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose, a cheap sugar, thereby regenerating the NADPH required by the KRED. This creates a closed-loop, self-sustaining system for the hydride source.

Experimental Protocol: KRED-Mediated Asymmetric Reduction

-

Bioreactor Preparation: To a temperature-controlled bioreactor, add a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0).

-

Reagent Assembly: Dissolve NADP⁺ (or NAD⁺), glucose, and the substrate, 2-chloroacetophenone, in the buffer.

-

Enzyme Introduction: Add the selected ketoreductase and glucose dehydrogenase to the reaction mixture.

-

Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary.

-

Process Monitoring: Track the conversion of 2-chloroacetophenone and the formation of this compound using chiral High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, extract the product from the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting product is often of sufficient purity for subsequent steps.

Chemocatalysis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a robust and scalable chemocatalytic method for the reduction of ketones. This technique utilizes a stable, easily handled hydrogen donor, such as isopropanol or formic acid, in place of high-pressure hydrogen gas.

Causality Behind Experimental Choices: This method is often chosen for its operational simplicity and high catalyst efficiency. Chiral ruthenium(II) complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the reduction of α-haloketones. The chiral ligand creates a well-defined steric and electronic environment around the metal center, which directs the hydride transfer from the hydrogen donor to the ketone with high facial selectivity.

Self-Validating System: The catalytic cycle is self-contained. The chiral Ru(II) catalyst is first activated by the hydrogen donor. It then delivers a hydride to the ketone and is subsequently regenerated by another molecule of the hydrogen donor, allowing for high turnover numbers with low catalyst loading.

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a clean, dry reaction vessel, add 2-chloroacetophenone and the chiral Ru(II) catalyst.

-

Solvent and Hydrogen Donor: Add a suitable solvent and hydrogen donor, such as a formic acid/triethylamine azeotropic mixture or isopropanol with a base (e.g., sodium isopropoxide).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Purification and Analysis: Wash the combined organic layers with brine, dry, and concentrate. Determine the enantiomeric excess using chiral HPLC. The crude product can be purified further by column chromatography if needed.

Comparative Analysis of Synthetic Routes

| Parameter | Biocatalytic Reduction (KRED) | Asymmetric Transfer Hydrogenation (ATH) |

| Enantioselectivity (e.e.) | Typically >99% | Often >98% |

| Reaction Conditions | Mild (ambient temp., aq. media) | Mild to moderate heating, organic solvent |

| Substrate Scope | Can be specific to the enzyme | Generally broader |

| Catalyst Source | Renewable (enzymes) | Precious metal (Ruthenium) |

| Process Scalability | Well-established for large scale | Highly scalable |

| Downstream Processing | Product extraction from aqueous phase | Catalyst removal and solvent recovery |

| Key Advantage | "Green" process, exceptional selectivity | High catalyst turnover, operational simplicity |

Visualizing the Synthetic Workflows

Caption: Comparative workflow for the synthesis of this compound.

Conclusion and Future Outlook

Both biocatalytic and chemocatalytic methods provide highly effective and reliable pathways for the synthesis of enantiomerically pure this compound. The choice of method ultimately depends on a variety of factors including scale, cost of goods, available equipment, and downstream processing considerations. Biocatalysis, with its exceptional selectivity and green credentials, is increasingly favored in the pharmaceutical industry. However, the robustness, high throughput, and broad applicability of asymmetric transfer hydrogenation ensure its continued relevance. Future advancements will likely focus on the development of more robust and recyclable enzymes, as well as non-precious metal catalysts, to further enhance the sustainability and cost-effectiveness of producing this vital chiral intermediate.

References

-

Title: Asymmetric reduction of 2-chloro-1-phenylethanone by a newly isolated yeast strain Pichia sp. ECU11 Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]

-

Title: Asymmetric Reduction of Prochiral Ketones by a New Strain of Candida tropicalis Source: Biotechnology Letters URL: [Link]

-

Title: Asymmetric reduction of α-chloroacetophenone to (S)-α-chloro-phenylethanol by a newly isolated Candida tropicalis 104 Source: Process Biochemistry URL: [Link]

-

Title: Asymmetric Transfer Hydrogenation of .alpha.-Chloroacetophenones Using a Chiral Ru(II) Catalyst Source: The Journal of Organic Chemistry URL: [Link]

The Emergence of a Chiral Workhorse: A Technical Guide to the Discovery and Synthesis of 2-Chloro-1-phenylethanol

For decades, the quest for enantiomerically pure pharmaceuticals has driven innovation in synthetic chemistry. At the heart of many of these innovations lies a class of versatile building blocks: chiral halohydrins. Among them, chiral 2-chloro-1-phenylethanol has emerged as a pivotal intermediate, its stereocenter dictating the biological activity of a range of important drugs. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for producing this valuable molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance and practical application.

From Racemate to Resolution: The Genesis of Chiral 2-Chloro-1-phenylethanol

The initial synthesis of 2-chloro-1-phenylethanol, like many chiral molecules of its time, resulted in a racemic mixture—an equal combination of its (R) and (S) enantiomers. Early methods for its preparation were straightforward but lacked stereocontrol, typically involving the reduction of 2-chloroacetophenone using achiral reducing agents like sodium borohydride. While effective in producing the desired chemical structure, these early approaches were insufficient for the burgeoning pharmaceutical industry, which was beginning to recognize the profound impact of chirality on drug efficacy and safety.

The paradigm shift towards single-enantiomer drugs was significantly propelled by regulatory mandates, such as the 1992 policy statement from the U.S. Food and Drug Administration (FDA), which required that chiral drugs be developed as single enantiomers unless the racemic mixture was justified.[1] This directive underscored the critical understanding that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

This regulatory and scientific evolution spurred the development of methods to isolate the individual enantiomers of 2-chloro-1-phenylethanol. Early efforts focused on classical resolution, a technique that involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent. While successful in providing access to the pure enantiomers, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[1][2] This limitation paved the way for the development of more sophisticated and efficient asymmetric synthetic methods.

The Rise of Asymmetric Synthesis: Crafting Chirality with Precision

The pursuit of more efficient routes to enantiomerically pure 2-chloro-1-phenylethanol has led to the development of a diverse array of asymmetric synthetic strategies. These can be broadly categorized into two main approaches: chemo-catalytic and biocatalytic methods. Each offers distinct advantages and is chosen based on factors such as desired scale, cost, and environmental impact.

Chemo-Catalytic Asymmetric Reduction: The Power of Chiral Catalysts

The asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, using chiral catalysts stands as a cornerstone of modern organic synthesis. Two particularly effective methods have been widely applied to the synthesis of chiral 2-chloro-1-phenylethanol: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

The CBS reduction, a landmark in asymmetric synthesis developed by E.J. Corey, R. K. Bakshi, and S. Shibata, employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones.[3][4][5] The catalyst, typically derived from a chiral amino alcohol like proline, coordinates with both the reducing agent (borane) and the ketone substrate, creating a highly organized transition state that directs the hydride transfer to one face of the carbonyl group.[6][7] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[3][4]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of 2-Chloroacetophenone

-

Catalyst Preparation: To a stirred solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF), add borane-THF complex (1.0 M in THF, 0.6 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Stir the solution for 15 minutes at this temperature.

-

Substrate Addition: Cool the reaction mixture to -78 °C. Add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst mixture.

-

Reduction: Stir the reaction mixture at -78 °C for 1 hour. Then, add an additional portion of borane-THF complex (1.0 M in THF, 0.5 equivalents) dropwise over 1 hour.

-

Warming and Quenching: Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for another 30 minutes.

-

Workup: Quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield (R)-2-chloro-1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC analysis.

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium or rhodium complex as the catalyst and a readily available hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[8] The catalyst facilitates the stereoselective transfer of hydrogen from the donor to the ketone, yielding the chiral alcohol with high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Chloroacetophenone

-

Reaction Setup: Under an inert atmosphere, add 2-chloroacetophenone (1.0 equivalent) and the chiral ruthenium catalyst (e.g., RuCl, 0.005 equivalents) to a reaction vessel containing the solvent (e.g., dichloromethane).

-

Addition of Hydrogen Source: Add the hydrogen donor, typically a 5:2 mixture of formic acid and triethylamine (2.0 equivalents), to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 28 °C) for the required reaction time (typically 12-24 hours), monitoring the progress by TLC or GC.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC.

Biocatalysis: Nature's Approach to Chirality

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. The high stereoselectivity of enzymes, coupled with their ability to operate under mild reaction conditions, makes them ideal catalysts for industrial applications.

Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle biocatalyst that contains a variety of reductases capable of asymmetrically reducing ketones.[9][10] The reduction of 2-chloroacetophenone and its derivatives using baker's yeast can produce the corresponding (S)- or (R)-2-chloro-1-phenylethanol with high enantiomeric excess, depending on the specific enzymes present and the reaction conditions.[11]

Experimental Protocol: Baker's Yeast Reduction of a 2-Chloroacetophenone Derivative

-

Yeast Activation: In a flask, suspend dry baker's yeast (e.g., 90 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (pH 7.0). Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C) for 30 minutes to activate the yeast.[11]

-

Substrate Addition: Add the 2-chloroacetophenone derivative (e.g., 0.06 mol/L) to the activated yeast suspension. A co-substrate such as methanol (e.g., 5% v/v) can be added to improve solubility and enzyme activity.[11]

-

Bioreduction: Continue to incubate the reaction mixture in the shaker at 30 °C for 24-48 hours.[11]

-

Extraction: After the reaction is complete, extract the product from the reaction mixture using an organic solvent like n-hexane or ethyl acetate. The mixture may need to be filtered through celite to remove yeast cells.

-

Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate and concentrate it. Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by GC or HPLC analysis.[11]

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for their separation. Lipases are a class of enzymes that are highly effective in the kinetic resolution of racemic alcohols through enantioselective acylation.[12][13] In the case of racemic 2-chloro-1-phenylethanol, a lipase can selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enriched in opposite enantiomers, can then be separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chloro-1-phenylethanol

-

Reaction Setup: In a sealed vial, dissolve racemic 2-chloro-1-phenylethanol in an anhydrous organic solvent such as n-hexane.

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate) and an acyl donor (e.g., vinyl acetate, 0.5-1.5 equivalents).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for chiral 2-chloro-1-phenylethanol depends on a variety of factors, including the desired scale of production, cost considerations, and environmental impact. The following table provides a comparative overview of the methods discussed.

| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Corey-Bakshi-Shibata (CBS) Reduction | Good to Excellent | >95% | High enantioselectivity, predictable stereochemistry, broad substrate scope.[4][6] | Requires stoichiometric borane, sensitive to moisture, catalyst can be expensive.[7] |

| Asymmetric Transfer Hydrogenation | Good to Excellent | >95% | Uses readily available hydrogen donors, high catalyst turnover.[8] | Metal catalysts can be expensive and require removal from the final product. |

| Baker's Yeast Bioreduction | Moderate to Good | >97% | Inexpensive, environmentally friendly, mild reaction conditions.[11] | Can have lower substrate loading, workup can be challenging.[14] |

| Lipase-Catalyzed Kinetic Resolution | Max. 50% for each enantiomer | >99% | High enantioselectivity, mild conditions, reusable enzyme. | Theoretical yield is limited to 50% for the desired enantiomer. |

Applications in Pharmaceutical Synthesis

The primary driver for the development of efficient synthetic routes to chiral 2-chloro-1-phenylethanol is its utility as a key intermediate in the synthesis of pharmaceuticals. The stereochemistry of the alcohol directly translates to the stereochemistry of the final active pharmaceutical ingredient (API), which is crucial for its biological activity.

-

(S)-2-Chloro-1-phenylethanol and its derivatives are critical building blocks for a number of phenethylimidazole antifungal drugs.[1][11] For example, it is a key intermediate in the synthesis of Tioconazole , a broad-spectrum antifungal agent.[1]

-

(R)-2-Chloro-1-phenylethanol is utilized in the synthesis of various chiral molecules. For instance, it is a precursor to (R)-styrene oxide, another versatile chiral building block. It is also used in the synthesis of side chains for cholesterol-lowering drugs like Atorvastatin .[15]

The applications extend beyond these examples, with both enantiomers serving as valuable starting materials in the synthesis of a wide range of biologically active molecules and fine chemicals.[16][17][18]

Future Outlook

The field of asymmetric synthesis is continually evolving, driven by the demand for more efficient, cost-effective, and sustainable methods. Future developments in the synthesis of chiral 2-chloro-1-phenylethanol are likely to focus on several key areas:

-

Novel Catalysts: The design of new, more active, and selective chemo- and biocatalysts will continue to be a major focus. This includes the development of non-precious metal catalysts for asymmetric hydrogenation and the discovery or engineering of novel enzymes with improved stability and substrate scope.

-

Process Intensification: The development of continuous flow processes and the integration of reaction and separation steps will lead to more efficient and scalable manufacturing processes.

-

Chemoenzymatic Cascades: Combining the advantages of both chemical and biological catalysis in one-pot cascade reactions will offer more streamlined and atom-economical synthetic routes.

References

- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Group. [URL not available]

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. [Link]

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

2-chloro-1-phenylethanol (S)-2-CHLORO-1-PHENYL-ETHANOL. ChemBK. [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Asymmetric transfer hydrogenation of acetophenone using 2-Ru. ResearchGate. [Link]

-

Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. [Link]

- 10 Asymmetric Reduction of Ketones Using Bakers' Yeast. [URL not available]

-

Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Module 2 : Reduction Reactions. NPTEL Archive. [Link]

- Asymmetric Hydrogen

-

Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]